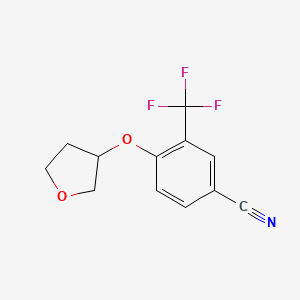![molecular formula C14H11NO4 B7974036 2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974036.png)
2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
描述
2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl group at the 2’ position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves the nitration of 2’-methyl-[1,1’-biphenyl]-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the biphenyl ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly nitrating agents and solvents is being explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid.
Oxidation: 2’-Carboxy-2-nitro-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and carboxylic acid groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid group through the formation of intermediate species such as aldehydes and alcohols. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, which affect the electron density on the biphenyl ring and the overall stability of the molecule.
相似化合物的比较
2-Nitro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 2’ position, which affects its reactivity and physical properties.
2’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the nitro group, resulting in different chemical behavior and applications.
2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid: The amino group replaces the nitro group, leading to different reactivity and potential biological activity.
Uniqueness: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(2-methylphenyl)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFFPIWIUOZXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974028.png)
![4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974042.png)
![[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine](/img/structure/B7974047.png)

![1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine](/img/structure/B7974056.png)
